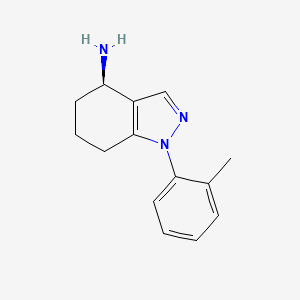
(R)-1-(o-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(o-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a chiral compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an indazole ring fused with a tetrahydroamine group and an o-tolyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(o-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves the condensation of o-tolyl hydrazine with a suitable ketone or aldehyde, followed by cyclization and reduction steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For example, the condensation of o-tolyl hydrazine with cyclohexanone in the presence of an acid catalyst can yield the desired indazole derivative.
Industrial Production Methods
On an industrial scale, the production of ®-1-(o-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the pure enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-1-(o-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its fully saturated derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(o-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in asymmetric synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, ®-1-(o-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is explored for its therapeutic potential. Its chiral nature and structural complexity make it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as a catalyst in various chemical processes. Its ability to facilitate enantioselective reactions is particularly valuable in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of ®-1-(o-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
®-(+)-o-Tolyl-CBS-oxazaborolidine: A chiral catalyst used in asymmetric synthesis.
®-1-(o-Tolyl)-4,5,6,7-tetrahydro-1H-indazole: A structurally similar compound without the amine group.
Uniqueness
®-1-(o-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine stands out due to its unique combination of an indazole ring, a tetrahydroamine group, and an o-tolyl substituent. This combination provides a distinct set of chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H17N3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
(4R)-1-(2-methylphenyl)-4,5,6,7-tetrahydroindazol-4-amine |
InChI |
InChI=1S/C14H17N3/c1-10-5-2-3-7-13(10)17-14-8-4-6-12(15)11(14)9-16-17/h2-3,5,7,9,12H,4,6,8,15H2,1H3/t12-/m1/s1 |
InChI Key |
LAKUHVDPKSNZTH-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)[C@@H](CCC3)N |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(CCC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


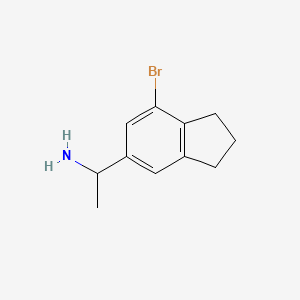

![6-Bromo-4-chloroimidazo[1,5-a]quinoxaline](/img/structure/B12976927.png)
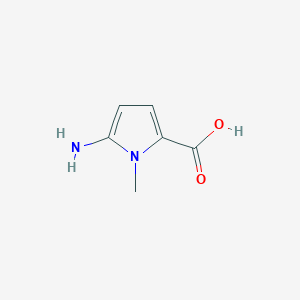
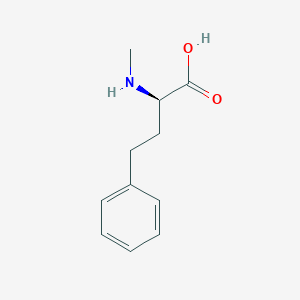

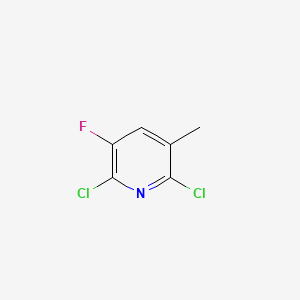
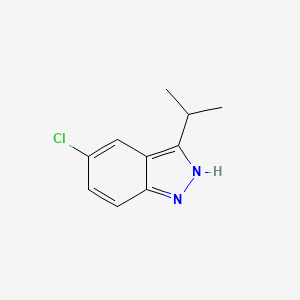


![7-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine](/img/structure/B12976966.png)

![2,3-Dichloro-5-methylthieno[3,2-b]pyridine](/img/structure/B12976977.png)
![2,5,6-Tribromobenzo[d]thiazole](/img/structure/B12976982.png)
